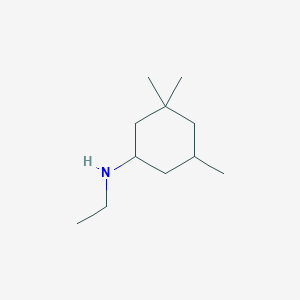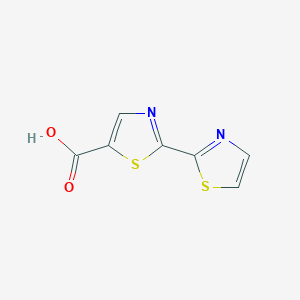
2-(1,3-Thiazol-2-yl)-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Thiazol-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing two thiazole rings. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties . The compound’s structure includes sulfur and nitrogen atoms, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring through cyclization reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as silica-supported acids can be used to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(1,3-Thiazol-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products can have different biological activities and applications .
科学研究应用
2-(1,3-Thiazol-2-yl)-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(1,3-Thiazol-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
2-(1,3-Thiazol-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to its dual thiazole rings, which can enhance its reactivity and biological activity compared to compounds with a single thiazole ring.
属性
分子式 |
C7H4N2O2S2 |
|---|---|
分子量 |
212.3 g/mol |
IUPAC 名称 |
2-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4N2O2S2/c10-7(11)4-3-9-6(13-4)5-8-1-2-12-5/h1-3H,(H,10,11) |
InChI 键 |
XTXNTWBAZPMOKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)C2=NC=C(S2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13189808.png)
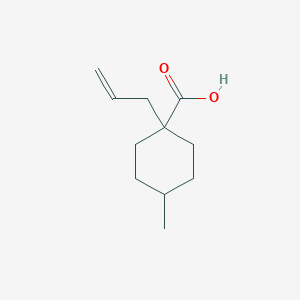
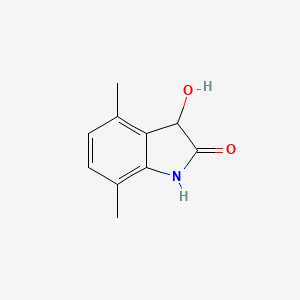
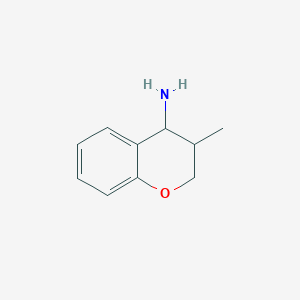
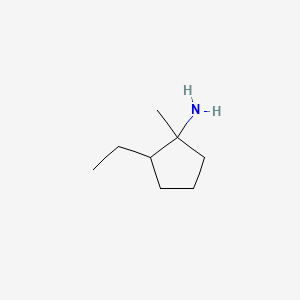
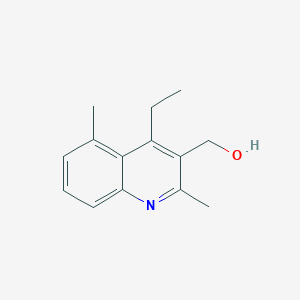
![[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13189844.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B13189847.png)
![tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13189851.png)

![[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)
